2-methyl-6-oxoheptanoic acid
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Overview
Description
2-Methyl-6-oxoheptanoic acid is an organic compound with the molecular formula C8H14O3. It is a monocarboxylic acid with an acyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-6-oxoheptanoic acid can be synthesized through several methods. One common method involves the oxidation of 2-methylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions helps in minimizing by-products and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, alcohols, and amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Esters, amides.
Scientific Research Applications
2-Methyl-6-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-methyl-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. These metabolites can then participate in further biochemical processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
2-Methyl-6-oxoheptanoic acid can be compared with other similar compounds such as:
6-Oxoheptanoic acid: Similar structure but lacks the methyl group at the second position.
2-Oxooctanoic acid: Similar structure but has an additional carbon in the chain.
2-Methyl-6-oxooctanoic acid: Similar structure but has an additional carbon and a methyl group at the second position
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2570-68-5 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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